BENGHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Toxicological Profile of
Promecarb in Mammalian Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Promecarb

Cat. No.: B155259

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Promecarb (3-isopropyl-5-methylphenyl methylcarbamate) is a carbamate insecticide that
functions as a reversible inhibitor of acetylcholinesterase (AChE).[1][2][3] This technical guide
provides an in-depth analysis of the toxicological profile of Promecarb in various mammalian
models. The primary mechanism of toxicity is the inhibition of AChE, leading to an
accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of
cholinergic receptors.[3][4][5] Promecarb exhibits high acute oral toxicity.[6][7] Sub-chronic
studies in mice have shown effects such as increased mortality, decreased body weight gain,
and organ degeneration at higher doses, while rats and dogs showed no treatment-related
effects at the highest doses tested in 3-month studies.[6] Long-term studies in rats did not show
evidence of carcinogenicity.[6] While in vitro studies have not indicated genotoxicity,
comprehensive in vivo data is not readily available.[6] This document synthesizes available
data on its absorption, distribution, metabolism, and excretion (ADME), acute, sub-chronic, and
chronic toxicity, as well as its genotoxic and neurotoxic potential. Detailed experimental
protocols for key toxicological assessments and visual representations of signaling pathways
and experimental workflows are included to provide a thorough resource for the scientific
community.
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Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to interpreting its toxicological
effects.[8] Promecarb is readily absorbed from the gastrointestinal tract in mammals.[6]
Following absorption, it is extensively metabolized and its metabolites are rapidly excreted,
primarily through the urine.[6] The rapid metabolism and excretion prevent significant
accumulation in tissues.

Key ADME Characteristics:

» Absorption: Well absorbed via the gastrointestinal tract.[6] Dermal absorption is also a
potential route of exposure.[3][9]

« Distribution: As a lipophilic compound, it is expected to distribute to various tissues, with the
liver being a primary organ for metabolism.[8]

o Metabolism: Promecarb undergoes extensive metabolism. The specific metabolic pathways
for Promecarb are not detailed in the provided results, but like other carbamates, it likely
involves hydrolysis of the carbamate ester linkage and oxidation of the aromatic ring.

o Excretion: The compound and its metabolites are rapidly eliminated from the body, mainly via
the urine.[6]

Acute Toxicity

Promecarb demonstrates high acute toxicity when ingested orally and moderate acute toxicity
through dermal contact.[6] The primary cause of acute toxicity is the rapid inhibition of
acetylcholinesterase, leading to a cholinergic crisis.[3][4] Symptoms of acute poisoning are
consistent with cholinergic overstimulation and can include excessive salivation, lacrimation,
muscle tremors, and in severe cases, convulsions and respiratory failure.[4][10] The inhibition
of AChE by carbamates is reversible, and recovery from non-lethal poisoning can be rapid,
often within 24 hours.[3][6]

Table 1: Acute Toxicity of Promecarb in Mammalian Models
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Value (mg/kg

Species Route Parameter bw) Reference
w

Rat Percutaneous LD50 > 1000 [3]

Rabbit Percutaneous LD50 > 1000 [3]

| Rat | Oral | Single Dose Effect | Inhibition of plasma, brain, and red blood cell cholinesterase
at 10 mg/kg. Recovery within 24 hours. |[6] |

Sub-chronic and Chronic Toxicity

Repeated exposure to Promecarb has been evaluated in several mammalian species to
determine its potential for cumulative toxicity and to establish no-observed-adverse-effect
levels (NOAELS).

Sub-chronic Toxicity

Studies lasting up to 3 months have been conducted in mice, rats, and dogs.

e Mice: In a 3-month oral study, mice administered 8.9 mg/kg bw/day and higher doses
showed increased mortality, reduced body weight gain, severe hyperglycemia, decreased
spleen and ovarian weights, and liver degeneration.[6]

e Rats: A 3-month dietary study in rats showed no treatment-related effects at doses up to 20
mg/kg bw/day, which was the highest dose tested.[6]

e Dogs: Similarly, a 3-month dietary study in dogs revealed no adverse effects at doses up to 5
mg/kg bw/day (the highest dose tested).[6]

Table 2: Sub-chronic Toxicity of Promecarb in Mammalian Models
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Observed

NOAEL
) ) Effects at
Species Duration Route (mgl/kg Reference

Higher
bwiday)
Doses
Increased
mortality,
decreased
body
weight gain,
hyperglyce
Mice 3 months Oral <8.9 mia, [6]
decreased
organ
weights,
liver
degeneratio
n.

No treatment-
] related
Rat 3 months Dietary =20 (HDT) [6]
effects

observed.

No treatment-
) related
Dog 3 months Dietary >5 (HDT) [6]
effects

observed.

(HDT = Highest Dose Tested)

Chronic Toxicity and Carcinogenicity

Long-term exposure studies are crucial for assessing the potential of a substance to cause
chronic health effects, including cancer.

e Rats: An 18-month dietary study in rats showed no clinical signs of toxicity at the highest
dose tested of 20 mg/kg bw/day (though cholinesterase activity was not measured).[6] In the
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same study, there was no evidence of carcinogenicity associated with Promecarb
administration.[6]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic
material. The available data for Promecarb is limited to in vitro studies. These short-term in
vitro assays have not provided any evidence that Promecarb is genotoxic.[6] However, the
lack of in vivo studies represents a data gap.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of Promecarb were not found in
the search results. However, for the carbamate class of insecticides, there is concern that
exposure during critical developmental periods could lead to adverse outcomes.[11][12][13]
Developmental neurotoxicity is a key concern for compounds that interfere with the nervous
system.[10][11] Some studies on other carbamates have suggested potential associations with
developmental delay when exposure occurs during pregnancy.[13] Further research is needed
to specifically characterize the reproductive and developmental risks of Promecarb.

Neurotoxicity

The primary neurotoxic effect of Promecarb is mediated by its inhibition of
acetylcholinesterase (AChE).[2][7][14]

Mechanism of Action

AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) at
cholinergic synapses and neuromuscular junctions.[4] By inhibiting AChE, Promecarb causes
an accumulation of ACh, leading to continuous and excessive stimulation of cholinergic
receptors (both muscarinic and nicotinic).[3][4] This disruption of normal nerve impulse
transmission results in the clinical signs of cholinergic toxicity.[10] Unlike organophosphates,
the carbamylation of the AChE enzyme by Promecarb is reversible, allowing for a relatively
rapid recovery of enzyme function once the compound is cleared from the body.[3][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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